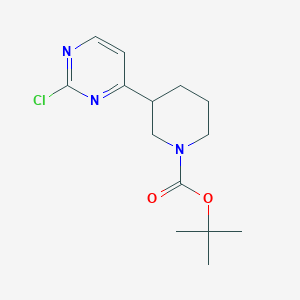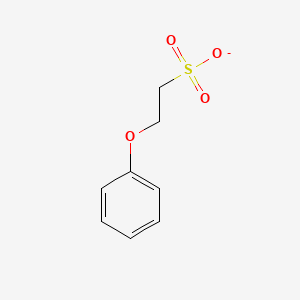![molecular formula C10H10N4 B11711970 N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)
N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(4-metilfenil)metilideno]-4H-1,2,4-triazol-4-amina es un compuesto que pertenece a la clase de las bases de Schiff. Las bases de Schiff se caracterizan por la presencia de un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(E)-(4-metilfenil)metilideno]-4H-1,2,4-triazol-4-amina normalmente implica la reacción de condensación entre 4-metilbenzaldehído y 4H-1,2,4-triazol-4-amina. La reacción se lleva a cabo normalmente en un disolvente como etanol o metanol en condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación de la base de Schiff, y el producto se aísla entonces por filtración y recristalización .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(E)-(4-metilfenil)metilideno]-4H-1,2,4-triazol-4-amina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo imina puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados de amina reducidos.
Sustitución: Bases de Schiff sustituidas con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
N-[(E)-(4-metilfenil)metilideno]-4H-1,2,4-triazol-4-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos con metales de transición.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Explorado para posibles aplicaciones terapéuticas, incluyendo como inhibidores enzimáticos y agentes anticancerígenos.
Industria: Utilizado en la síntesis de colorantes y pigmentos debido a sus propiedades cromóforas
Mecanismo De Acción
El mecanismo de acción de N-[(E)-(4-metilfenil)metilideno]-4H-1,2,4-triazol-4-amina implica su interacción con objetivos moleculares específicos. Por ejemplo, como agente antimicrobiano, puede inhibir el crecimiento de microorganismos interfiriendo con sus vías metabólicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo al efecto biológico deseado .
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-(4-clorofenil)metilideno]-4H-1,2,4-triazol-4-amina
- N’-[(E)-(4-fluorofenil)metilideno]-4H-1,2,4-triazol-4-amina
- N’-[(E)-(2,5-dimetoxi fenil)metilideno]-4H-1,2,4-triazol-4-amina
Unicidad
N-[(E)-(4-metilfenil)metilideno]-4H-1,2,4-triazol-4-amina es única debido a la presencia del grupo 4-metilfenilo, que puede influir en su reactividad química y actividad biológica. El grupo metilo puede mejorar la lipofilia del compuesto, mejorando potencialmente su capacidad para cruzar las membranas celulares e interactuar con objetivos intracelulares .
Propiedades
Fórmula molecular |
C10H10N4 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(E)-1-(4-methylphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C10H10N4/c1-9-2-4-10(5-3-9)6-13-14-7-11-12-8-14/h2-8H,1H3/b13-6+ |
Clave InChI |
LDUDOXLNNOIDQQ-AWNIVKPZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/N2C=NN=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C=NN2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)



![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)
![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)

